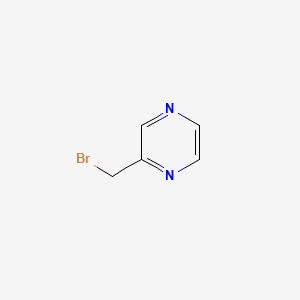

2-(Bromomethyl)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMORBLLLTZLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508928 | |

| Record name | 2-(Bromomethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60023-35-0 | |

| Record name | 2-(Bromomethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(Bromomethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)pyrazine is a key heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of novel therapeutic agents. Its reactive bromomethyl group, attached to the electron-deficient pyrazine ring, allows for versatile functionalization, making it a valuable intermediate in the development of kinase inhibitors and other pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, including detailed experimental protocols and an exploration of its role in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₅H₅BrN₂.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂ | [1] |

| Molecular Weight | 173.01 g/mol | [1] |

| Appearance | Solid | [2] |

| CAS Number | 60023-35-0 | [1] |

| InChI Key | VNMORBLLLTZLLT-UHFFFAOYSA-N | [1] |

| SMILES | C1=CN=C(C=N1)CBr | [1] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C under inert atmosphere | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the radical bromination of 2-methylpyrazine. This reaction, often referred to as a Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent.[3]

Reaction Principle

The reaction proceeds via a free radical chain mechanism. The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the methyl group of 2-methylpyrazine. The resulting benzylic-type radical is stabilized by the pyrazine ring. This radical then reacts with NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction.

Detailed Experimental Protocol: Radical Bromination of 2-Methylpyrazine

This protocol is adapted from a similar benzylic bromination procedure.[4]

Materials:

-

2-Methylpyrazine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

1,2-Dichlorobenzene (or another suitable high-boiling, non-polar solvent)

-

n-Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of 2-methylpyrazine (1.0 equivalent) in 1,2-dichlorobenzene, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.05 equivalents).

-

Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 4-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

dot

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties

The characterization of this compound is achieved through various spectroscopic techniques. The expected data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the pyrazine ring protons (typically in the range of δ 8.5-8.7 ppm) and a singlet for the bromomethyl protons (CH₂) around δ 4.5-4.8 ppm. |

| ¹³C NMR | Resonances for the pyrazine ring carbons and a signal for the bromomethyl carbon. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring, C=N stretching of the pyrazine ring, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (m/z = 172/174, due to the isotopic abundance of Br), and fragmentation patterns characteristic of the pyrazine and bromomethyl groups. |

Note: Specific spectral data can vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][5] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[6][7]

Role as a Building Block for Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.[6] The pyrazine ring is a common motif in small molecule kinase inhibitors.[6] this compound allows for the introduction of the pyrazine core and subsequent elaboration through nucleophilic substitution reactions at the bromomethyl position. This enables the synthesis of libraries of compounds for screening against various kinases. For instance, pyrazine-based compounds have been developed as inhibitors of TrkA, a receptor tyrosine kinase involved in tumor growth and pain.[7]

dot

Caption: General scheme for synthesizing kinase inhibitors from this compound.

Involvement in Cellular Signaling Pathways

Compounds derived from this compound can modulate various cellular signaling pathways by targeting specific kinases. For example, pyrazine-containing molecules have been shown to inhibit kinases involved in cell proliferation, apoptosis, and inflammation.[6] The pyrazine moiety often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[6]

dot

Caption: Inhibition of a generic kinase signaling pathway by a pyrazine-based inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel organic compounds, particularly for applications in drug discovery. Its straightforward synthesis via radical bromination of 2-methylpyrazine and the reactivity of its bromomethyl group make it an attractive starting material for creating diverse molecular architectures. The demonstrated success of pyrazine-containing compounds as kinase inhibitors highlights the potential of this compound in the development of new therapies for a range of diseases. This guide provides the foundational knowledge for researchers to effectively utilize this important chemical intermediate in their synthetic and medicinal chemistry endeavors.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(Bromomethyl)pyrazine

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Bromomethyl)pyrazine, tailored for researchers, scientists, and professionals in the field of drug development. This document details the compound's characteristics, experimental protocols for its synthesis and analysis, and its chemical reactivity, presenting quantitative data in structured tables and visualizing workflows using Graphviz.

Physical and Chemical Properties

This compound is a substituted pyrazine derivative that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its reactivity is primarily centered around the bromomethyl group, which is susceptible to nucleophilic substitution.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂ | --INVALID-LINK--[1] |

| Molecular Weight | 173.01 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Boiling Point | 216.9 °C at 760 mmHg | --INVALID-LINK--[3] |

| Density | 1.642 g/cm³ | --INVALID-LINK--[3] |

| Flash Point | 85.0 °C | --INVALID-LINK--[3] |

| CAS Number | 60023-35-0 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Not specified (likely a solid or liquid at room temperature) | |

| Solubility | No explicit data found for the free base. The hydrobromide salt is soluble in methanol. |

Chemical Properties

The chemical behavior of this compound is dictated by the electron-deficient pyrazine ring and the reactive bromomethyl substituent. The pyrazine ring is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions. The bromomethyl group, however, readily participates in nucleophilic substitution reactions.

| Property | Description | Source |

| Reactivity | The bromomethyl group is a good leaving group, making the compound an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. | |

| Stability | Store in an inert atmosphere at 2-8°C.[4] It is likely sensitive to moisture and light. | --INVALID-LINK--[4] |

| Key Reactions | Undergoes nucleophilic substitution with amines, alcohols, and thiols to form the corresponding substituted pyrazines. | --INVALID-LINK--[5] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Radical Bromination of 2-Methylpyrazine

A common method for the synthesis of this compound is the radical bromination of 2-methylpyrazine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

Materials:

-

2-Methylpyrazine

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Reaction flask, condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrazine in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator (e.g., benzoyl peroxide).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis Protocols

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid line broadening.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

Relaxation Delay: 1-2 seconds

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse sequence

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

Sample Preparation:

-

For Solids (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

For Liquids or Solutions (Thin Film Method):

-

Place a drop of the neat liquid or a concentrated solution in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin film.

-

FTIR Acquisition Parameters:

-

Spectrometer: Standard FTIR spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of the empty sample holder (for thin film) or a pure KBr pellet should be recorded as the background.

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Acquisition Parameters (Electron Ionization - EI):

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 50-300 m/z

-

Inlet System: Direct insertion probe or GC inlet for volatile samples.

References

2-(Bromomethyl)pyrazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)pyrazine, a key intermediate in synthetic organic chemistry and a building block for various biologically active compounds. This document details its chemical properties, synthesis, and known applications, with a focus on providing practical information for laboratory use.

Core Compound Data

This compound is a substituted pyrazine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60023-35-0 | |

| Molecular Formula | C₅H₅BrN₂ | |

| Molecular Weight | 173.01 g/mol | |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified |

Synthesis of this compound

The primary synthetic route to this compound is through the free-radical bromination of 2-methylpyrazine. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄).

Experimental Protocol: Free-Radical Bromination of 2-Methylpyrazine

Materials:

-

2-Methylpyrazine

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrazine in anhydrous carbon tetrachloride under an inert atmosphere.

-

Addition of Reagents: To this solution, add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (BPO or AIBN).

-

Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, is removed by filtration.

-

Purification: The filtrate, containing the desired this compound, is then concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure compound.

Note: This is a generalized protocol. The specific molar ratios of reactants, reaction time, and purification methods may require optimization for best results.

Synthesis Workflow

The synthesis of this compound from 2-methylpyrazine can be visualized as a straightforward workflow.

Caption: Workflow for the synthesis of this compound.

Biological Significance and Applications in Drug Discovery

While specific studies detailing the biological activity of this compound are not widely available, the pyrazine moiety is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active compounds. Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

This compound serves as a valuable intermediate for the synthesis of more complex pyrazine derivatives with potential therapeutic applications. The bromomethyl group is a reactive handle that allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for drug discovery screening.

General Signaling Pathways for Pyrazine Derivatives

Given the diverse biological activities of pyrazine-containing compounds, they are known to interact with a variety of cellular targets and signaling pathways. A generalized representation of potential interactions for pyrazine derivatives is depicted below. It is important to note that this is a conceptual diagram and the specific pathways modulated will depend on the full structure of the pyrazine derivative.

Caption: Potential cellular targets and pathways for pyrazine derivatives.

Safety Information

Detailed safety information for this compound should be obtained from its Safety Data Sheet (SDS). As a brominated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent in organic synthesis, providing a versatile platform for the development of novel compounds with potential therapeutic applications. Its synthesis via free-radical bromination of 2-methylpyrazine is a common and accessible method for its preparation in a laboratory setting. Further research into the specific biological activities of derivatives synthesized from this compound is a promising area for future drug discovery efforts.

Stability and Storage of 2-(Bromomethyl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(Bromomethyl)pyrazine (CAS No: 60023-35-0). The information herein is compiled from publicly available safety data sheets and scientific literature to ensure safe handling, maintain compound integrity, and support reproducible research and development.

Core Stability Profile

This compound is a reactive heterocyclic compound used as a building block in organic synthesis. Its stability is influenced by temperature, light, moisture, and compatibility with other chemicals. Under recommended storage conditions, the compound is generally considered stable.[1] However, the presence of a bromomethyl group attached to the pyrazine ring renders the molecule susceptible to nucleophilic substitution and potential degradation under non-optimal conditions.

Key factors influencing stability include:

-

Temperature: Elevated temperatures can accelerate decomposition. Thermal decomposition may produce hazardous byproducts, including carbon oxides, hydrogen bromide, and nitrogen oxides.[1]

-

Light: As with many brominated organic compounds, exposure to light, particularly UV radiation, can induce degradation.[2]

-

Moisture: The compound may be sensitive to hydrolysis.

-

Incompatible Materials: Strong oxidizing agents can cause vigorous reactions.[1] General guidelines for brominated compounds also recommend segregation from alkalis, reducing agents, and combustible materials.[2]

Recommended Storage and Handling

To ensure the long-term integrity of this compound, adherence to specific storage and handling protocols is critical. The following table summarizes the recommended conditions based on supplier safety data sheets.

| Parameter | Recommended Condition | Rationale & References |

| Temperature | Store in a cool, dry place.[1][3] Refrigeration at 2-8°C is commonly recommended.[4][5][6][7] | Minimizes thermal degradation and preserves chemical stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[4][5][6][7] | Prevents oxidation and reactions with atmospheric moisture. |

| Container | Keep in a tightly-closed, properly labeled container.[1][2][3] | Prevents contamination and exposure to air and moisture. |

| Light Exposure | Store away from direct sunlight and sources of ignition.[1][2] | Prevents photolytic degradation and reduces fire risk. |

| Ventilation | Store in a well-ventilated area.[1] | Ensures dissipation of any potential vapors and maintains a safe storage environment. |

| Incompatibilities | Keep away from strong oxidizing agents, alkalis, and reducing agents.[1][2] | Avoids potentially hazardous and violent chemical reactions. |

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods.[8][9][10] While specific quantitative data for this compound is not extensively available in public literature, the following generalized protocol, based on ICH guidelines, can be applied to assess its stability under various stress conditions.[5][11][12]

The primary analytical technique for quantifying the parent compound and its degradants is typically High-Performance Liquid Chromatography (HPLC) with a UV detector.[8]

General Stock Solution Preparation

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Use this stock solution for all subsequent stress conditions.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid (HCl).

-

Keep the mixture at room temperature for a specified period (e.g., 2, 6, 12, 24 hours).

-

If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).[5]

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M sodium hydroxide (NaOH), and dilute to a suitable concentration for HPLC analysis.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide (NaOH).

-

Follow the same procedure as for acid hydrolysis (Section 3.2).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute for HPLC analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of a suitable concentration of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep the mixture at room temperature for a specified period, protected from light.

-

At each time point, withdraw an aliquot and dilute for HPLC analysis.

Thermal Degradation

-

Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C) for a specified period.[8]

-

Periodically, withdraw samples, prepare solutions of a known concentration, and analyze by HPLC.

-

For degradation in solution, the stock solution can be heated under the same conditions.

Photostability Testing

-

Expose the solid compound and the stock solution to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

At specified time points, analyze the light-exposed and dark control samples by HPLC.

Visualizations

Logical Workflow for Storage and Handling

The following diagram outlines the decision-making process for the appropriate storage and handling of this compound.

Caption: Storage Decision Workflow for this compound

Forced Degradation Experimental Workflow

This diagram illustrates the general workflow for conducting forced degradation studies on this compound.

Caption: Forced Degradation Study Workflow

References

- 1. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. pyrazine derivatives evaluated: Topics by Science.gov [science.gov]

- 4. mdpi.com [mdpi.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. qlaboratories.com [qlaboratories.com]

The Versatile Reactivity of the Bromomethyl Group in Pyrazine Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine nucleus is a key structural motif in a vast array of biologically active compounds, pharmaceuticals, and functional materials. The introduction of a bromomethyl group onto the pyrazine ring provides a highly valuable synthetic handle, enabling a diverse range of chemical transformations. This technical guide offers an in-depth exploration of the reactivity of the bromomethyl group in pyrazine systems, providing a comprehensive overview of its participation in nucleophilic substitution, radical reactions, and palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, offering detailed experimental protocols and quantitative data to facilitate the design and execution of synthetic strategies involving bromomethylpyrazines.

Nucleophilic Substitution Reactions: A Gateway to Functional Diversity

The bromomethyl group attached to a pyrazine ring is an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the benzylic-type carbon, making it susceptible to attack by a wide variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

Reactivity with N-Nucleophiles

The reaction of bromomethylpyrazines with nitrogen-based nucleophiles is a cornerstone for the synthesis of a diverse range of pyrazine-containing amines, amides, and N-heterocycles. These reactions are fundamental in drug discovery for introducing functionalities that can modulate solubility, basicity, and biological target interactions.

A notable example is the synthesis of 3-bromomethyl-2-(4-chloro-3'-methylphenyl)-6-methyl-imidazo[1,2a]pyrazine, a derivative of a class of compounds with potential biological activity. This synthesis involves the initial formation of a hydroxymethyl intermediate, which is then converted to the bromomethyl derivative using phosphorus tribromide (PBr₃).[1]

Table 1: Nucleophilic Substitution of Bromomethylpyrazines with N-Nucleophiles

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Piperidine | 2-(Piperidin-1-ylmethyl)pyrazine | K₂CO₃, CH₃CN, reflux, 4h | 92 | [2] |

| Imidazole | 2-(Imidazol-1-ylmethyl)pyrazine | NaH, DMF, rt, 2h | 85 | [3][4] |

| 2-Methylimidazole | 2-((2-Methylimidazol-1-yl)methyl)pyrazine | K₂CO₃, Acetone, reflux, 6h | 78 | [3] |

| Sodium Azide | 2-(Azidomethyl)pyrazine | NaN₃, DMF, 50 °C, 3h | >95 | [5] |

Experimental Protocol: Synthesis of 2-(Piperidin-1-ylmethyl)pyrazine

To a solution of 2-(bromomethyl)pyrazine (1.0 mmol) in acetonitrile (10 mL) is added piperidine (1.2 mmol) and potassium carbonate (2.0 mmol). The reaction mixture is heated to reflux and stirred for 4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(piperidin-1-ylmethyl)pyrazine.[2]

Diagram 1: General Nucleophilic Substitution Workflow

References

- 1. ejbps.com [ejbps.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Semantic Scholar [semanticscholar.org]

- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(Bromomethyl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(bromomethyl)pyrazine, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Spectroscopic Data Summary

The structural integrity of this compound (C₅H₅BrN₂) can be confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from the connectivity of atoms to the nature of chemical bonds and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazine ring and the bromomethyl group. The aromatic protons will appear in the downfield region, typically between 8.5 and 8.7 ppm, due to the deshielding effect of the aromatic ring and the nitrogen atoms. The methylene protons of the bromomethyl group will resonate further upfield, generally around 4.5 to 5.0 ppm, influenced by the adjacent bromine atom.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the pyrazine ring will have chemical shifts in the aromatic region (approximately 140-155 ppm). The carbon of the bromomethyl group will appear at a much lower chemical shift, typically in the range of 30-40 ppm.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~8.6 (m, 3H) | Pyrazine ring protons |

| ~4.7 (s, 2H) | -CH₂Br |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1400 | C=C and C=N stretch | Pyrazine ring |

| 1200-1000 | C-H in-plane bend | Aromatic C-H |

| 700-600 | C-Br stretch | Bromomethyl group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) will be observed at m/z corresponding to its molecular weight (approximately 172 and 174 amu, reflecting the isotopic distribution of bromine, ⁷⁹Br and ⁸¹Br).

| m/z | Ion |

| 172/174 | [M]⁺ |

| 93 | [M - Br]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Sample Introduction (Gas Chromatography - GC):

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC inlet.

GC-MS Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for characterizing this compound using the described spectroscopic methods.

An In-Depth Technical Guide to 2-(Bromomethyl)pyrazine: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)pyrazine, a key building block in medicinal chemistry. The document details its commercial availability, typical purity levels, and provides insights into its synthesis, purification, and analytical characterization. Furthermore, it explores its application in the development of targeted therapeutics, specifically as a precursor to inhibitors of the p97/VCP signaling pathway, a critical regulator of protein homeostasis implicated in cancer.

Commercial Availability and Purity

This compound is commercially available from a variety of chemical suppliers, primarily as the free base (CAS No. 60023-35-0) and its more stable hydrobromide salt (CAS No. 1421789-94-7). The compound is typically offered in research quantities, ranging from milligrams to several grams.

The purity of commercially available this compound and its hydrobromide salt is generally high, with most suppliers offering a purity of ≥95%. It is crucial for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data.

Below is a summary of representative commercial suppliers and the typical specifications for this compound and its hydrobromide salt.

| Supplier | Product Name | CAS Number | Typical Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | This compound hydrobromide | 1421789-94-7 | 95% | Custom Quantities |

| Fluorochem | This compound hydrobromide | 1421789-94-7 | 95% | 250 mg, 1 g |

| BLD Pharm | This compound | 60023-35-0 | Inquire | Custom Quantities |

| BLD Pharm | This compound hydrobromide | 1421789-94-7 | Inquire | Custom Quantities |

| Amadis Chemical | This compound hydrobromide | 1421789-94-7 | Inquire | Custom Quantities |

| Reafon Industry | This compound hydrobromide | 1421789-94-7 | Inquire | Custom Quantities |

| MySkinRecipes | This compound Hydrobromide | 1421789-94-7 | ≥95% | 100mg, 250mg, 1g |

Experimental Protocols

Synthesis of this compound via Free Radical Bromination

The most common and efficient method for the synthesis of this compound is the free radical bromination of 2-methylpyrazine using N-Bromosuccinimide (NBS) as the bromine source. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. A non-polar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, is generally used to facilitate the reaction and minimize side reactions.[1][2]

Materials:

-

2-Methylpyrazine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Solvents for recrystallization (e.g., ethanol, diethyl ether/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrazine (1.0 eq) in a suitable non-polar solvent (e.g., CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq) to the solution.

-

Reaction Initiation: Heat the reaction mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification of this compound

The crude this compound can be purified by either column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Eluent: A non-polar solvent system, typically a mixture of hexane and ethyl acetate. A gradient elution may be necessary to separate the product from unreacted starting material and byproducts.[3][4] The progress of the separation can be monitored by TLC.

Recrystallization:

-

For solid products, recrystallization can be an effective purification method. A suitable solvent system should be chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures. Common solvents for recrystallization of similar compounds include ethanol or a mixture of a soluble solvent (like diethyl ether) and an insoluble solvent (like hexane).[5][6]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ is expected to show characteristic signals for the pyrazine ring protons and a singlet for the bromomethyl (-CH₂Br) protons. The approximate chemical shifts (δ) are:

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazine ring and the bromomethyl group.[9]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

-

Column: A non-polar capillary column, such as a DB-5ms, is suitable for the separation.[10][11][12]

-

Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components. A representative program could be: initial temperature of 70°C, hold for 2 minutes, then ramp at 10-25°C/min to 280°C and hold for 5 minutes.[13]

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard ionization method. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC):

-

HPLC can be used for both purity assessment and purification of this compound.

-

Column: A reversed-phase C18 column is commonly used for the analysis of heterocyclic compounds.[14][15]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation.[16]

Application in Drug Development: Synthesis of p97/VCP Inhibitors

This compound is a valuable intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[17][18] One notable application is in the development of inhibitors for the p97/Valosin-Containing Protein (VCP), an AAA+ ATPase that plays a crucial role in cellular protein homeostasis.[19][20][21] Dysregulation of p97 function is implicated in several diseases, including cancer.[22][23]

The reactive bromomethyl group of this compound allows for its use as an electrophile in nucleophilic substitution reactions. For instance, it can react with amine nucleophiles to form a new carbon-nitrogen bond, a key step in the construction of more complex molecules.[24][25][26]

p97/VCP Signaling Pathway and its Role in Cancer

The p97/VCP protein is a central component of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of misfolded or damaged proteins. p97 is particularly involved in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, where it facilitates the extraction of ubiquitinated proteins from the ER membrane for subsequent degradation by the proteasome.

In cancer cells, which often exhibit high rates of protein synthesis and are under proteotoxic stress, the proper functioning of the p97-mediated protein degradation pathways is critical for survival. By inhibiting p97, the degradation of these proteins is impaired, leading to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis (programmed cell death) of the cancer cells.[23] Therefore, p97 has emerged as a promising therapeutic target for cancer treatment.

Below is a diagram illustrating the role of p97/VCP in the ERAD pathway and how its inhibition can lead to cancer cell death.

References

- 1. ejbps.com [ejbps.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. theseus.fi [theseus.fi]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. gcms.cz [gcms.cz]

- 13. halocolumns.com [halocolumns.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. nacalai.com [nacalai.com]

- 16. lcms.cz [lcms.cz]

- 17. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Critical Role of VCP/p97 in the Pathogenesis and Progression of Non-Small Cell Lung Carcinoma | PLOS One [journals.plos.org]

- 22. p97-Containing Complexes in Proliferation Control and Cancer: Emerging Culprits or Guilt by Association? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to Pyrazine Chemistry for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in modern organic and medicinal chemistry.[1][2] Its unique electronic properties, arising from the electron-withdrawing nature of the nitrogen atoms, render the pyrazine ring electron-deficient and susceptible to a variety of chemical transformations. This versatile reactivity, coupled with its ability to participate in crucial hydrogen bonding interactions, has established pyrazine as a cornerstone in the development of a wide range of biologically active molecules, from flavorants to essential pharmaceuticals.[3][4] This technical guide provides a comprehensive overview of pyrazine chemistry, focusing on its synthesis, reactivity, and applications in drug discovery, complete with detailed experimental protocols and visual workflows to aid in practical implementation.

Core Synthetic Strategies for the Pyrazine Ring

The construction of the pyrazine core can be accomplished through both classical and contemporary synthetic methodologies.

Classical Named Reactions

Two foundational methods, the Staedel–Rugheimer and Gutknecht pyrazine syntheses, have been instrumental in the historical development of pyrazine chemistry and remain relevant for the synthesis of specific substituted pyrazines.[5][6]

This method involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to furnish a symmetrically substituted pyrazine.[7][8]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine [7][9]

-

Preparation of α-Aminoacetophenone: To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, add an excess of aqueous ammonia.

-

Heat the mixture under reflux for 4-6 hours.

-

Upon cooling, the intermediate α-aminoacetophenone can be isolated, or the reaction mixture can be carried forward directly.

-

Condensation and Oxidation: The solution containing the α-amino ketone is heated, often in the presence of a mild oxidizing agent or by bubbling air through the solution, to facilitate self-condensation to a dihydropyrazine intermediate and subsequent oxidation to the aromatic pyrazine.

-

The 2,5-diphenylpyrazine product typically precipitates from the reaction mixture upon cooling.

-

Purification: The crude product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol.

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ from the reduction of α-oximino ketones.[2][10][11] This method allows for the synthesis of unsymmetrically substituted pyrazines if two different α-amino ketones are used.

Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis [12][13]

-

Synthesis of the α-Oximino Ketone: Dissolve the starting ketone (1 equivalent) in a suitable solvent such as ethanol. Add an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of hydrochloric acid. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Reduction to α-Amino Ketone: The isolated α-oximino ketone is reduced to the corresponding α-amino ketone. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metal reductions (e.g., Zn in acetic acid).

-

Dimerization and Oxidation: The resulting α-amino ketone solution is then typically neutralized or made slightly basic to promote dimerization to the dihydropyrazine intermediate. Oxidation to the aromatic pyrazine can be achieved by air oxidation, sometimes facilitated by bubbling air through the reaction mixture, or by the addition of an oxidizing agent like copper(II) sulfate.

-

Work-up and Purification: The reaction mixture is neutralized and the pyrazine product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by distillation or column chromatography.

Caption: Workflow of the Gutknecht pyrazine synthesis.

Modern Synthetic Methodologies

Modern organic synthesis has expanded the toolkit for pyrazine construction and functionalization, with transition metal-catalyzed cross-coupling reactions and direct C-H functionalization being particularly impactful.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine core. Halogenated pyrazines, particularly chloropyrazines, are common starting materials.

-

Suzuki-Miyaura Coupling: This reaction couples a halopyrazine with an organoboron reagent (boronic acid or ester) to form a C-C bond.[14][15]

-

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling a halopyrazine with an amine.[16][17][18][19][20]

-

Sonogashira Coupling: This reaction forms a C-C bond between a halopyrazine and a terminal alkyne.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with an Arylboronic Acid [14]

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloropyrazine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyrazines, avoiding the need for pre-functionalized starting materials.[17][21][22][23] Palladium-catalyzed direct arylation is a notable example.[21][24]

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Pyrazine N-Oxide [24]

-

Reaction Setup: In a sealed tube, combine pyrazine N-oxide (0.6 mmol), the arene (40 equiv), palladium(II) acetate (10 mol %), and silver(I) carbonate (2.2 equiv).

-

Reaction: Heat the mixture at 130 °C for 16 hours.

-

Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts.

-

Purification: The filtrate is concentrated and the crude product is purified by column chromatography.

| Reaction Type | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Dehydrogenative Coupling | Mn pincer complex | KH | Toluene | 150 | 24 | 40-99 | [1][25] |

| Suzuki Coupling | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | High | [14] |

| Direct C-H Arylation | Pd(OAc)₂ | Ag₂CO₃ | Arene | 130 | 16 | Good | [24] |

| Intramolecular C-H Arylation | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMA | 110 | - | 94 | [23] |

| Photoarylation | Visible light | - | DMSO | 33 | 14-24 | up to 84 | [26] |

Reactivity of the Pyrazine Ring

The electron-deficient nature of the pyrazine ring dictates its reactivity. It is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack and metalation.

-

Nucleophilic Aromatic Substitution (SNAr): Halopyrazines readily undergo nucleophilic substitution with various nucleophiles such as amines, alkoxides, and thiolates.

-

Metalation: The protons on the pyrazine ring can be abstracted by strong bases (e.g., organolithium reagents) to form pyrazinyl anions, which can then react with various electrophiles.

-

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form pyrazine N-oxides. This modification alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.[21][27]

Pyrazines in Drug Discovery and Development

The pyrazine scaffold is a key component in numerous FDA-approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[2]

Pyrazinamide: An Anti-tuberculosis Agent

Pyrazinamide is a first-line drug for the treatment of tuberculosis.[28][29] It is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[29][30][31] Pyrazinoic acid disrupts membrane transport and energetics in Mycobacterium tuberculosis.[32]

Caption: Mechanism of action of Pyrazinamide.

Bortezomib: A Proteasome Inhibitor

Bortezomib is a dipeptide boronate that contains a pyrazine moiety and is a potent and selective inhibitor of the 26S proteasome.[12][33] It is used in the treatment of multiple myeloma and mantle cell lymphoma.[29] By inhibiting the proteasome, bortezomib disrupts the degradation of ubiquitinated proteins, leading to cell cycle arrest and apoptosis in cancer cells.[31][32][34][35][36][37]

Caption: Bortezomib's inhibition of the ubiquitin-proteasome pathway.

Pyrazine-based Kinase Inhibitors

The pyrazine scaffold is frequently employed in the design of small molecule kinase inhibitors.[1][15][34][36][38] These inhibitors often target the ATP-binding site of kinases involved in cancer cell signaling pathways, such as c-Met, VEGFR-2, and Bruton's Tyrosine Kinase (BTK).[34][39]

Caption: Signaling pathways targeted by pyrazine-based kinase inhibitors.[3][7][8][14][26][27][28][40][41][42][43][44]

Experimental Workflows in Pyrazine Drug Discovery

The discovery of novel pyrazine-based therapeutics follows a structured workflow, from initial library synthesis to hit identification and lead optimization.

Caption: A generalized workflow for pyrazine-based drug discovery.[6][10][19][20]

Conclusion

The pyrazine heterocycle continues to be a fertile ground for innovation in organic synthesis and medicinal chemistry. Its rich and tunable reactivity, combined with its proven success as a pharmacophore, ensures its continued prominence in the quest for novel therapeutics. This guide has provided an in-depth look at the core aspects of pyrazine chemistry, from its synthesis to its biological applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively harness the potential of this remarkable scaffold.

References

- 1. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]

- 23. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Pharmacodynamic Models of Differential Bortezomib Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 31. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 32. researchgate.net [researchgate.net]

- 33. aacrjournals.org [aacrjournals.org]

- 34. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Proteasome inhibition by bortezomib: A left hook and a right punch - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 38. benchchem.com [benchchem.com]

- 39. researchgate.net [researchgate.net]

- 40. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 41. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 42. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 43. biorbyt.com [biorbyt.com]

- 44. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

The Electron-Deficient Heart of Pyrazine: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its inherent electron-deficient nature imparts a unique reactivity profile that makes it a privileged scaffold in a vast array of pharmaceuticals, from the anti-tuberculosis agent pyrazinamide to targeted cancer therapies like ruxolitinib. This in-depth technical guide explores the fundamental electronic properties of the pyrazine ring, its characteristic reactivity, and the practical application of this knowledge in drug design and synthesis.

Electronic Properties: An Electron-Poor Aromatic System

The defining characteristic of the pyrazine ring is its electron-deficient character. This arises from the presence of two electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect (-I) and also participate in resonance, delocalizing the pi-electrons across the ring. This electron deficiency profoundly influences the ring's reactivity and basicity.

Basicity and pKa

Pyrazine is a weak base, significantly weaker than its mono-aza counterpart, pyridine. The second nitrogen atom further deactivates the ring towards protonation. The pKa of pyrazine is approximately 0.65, compared to pyridine's pKa of 5.25.[1][2] Substituents on the pyrazine ring can further modulate its basicity, with electron-donating groups (EDGs) increasing basicity and electron-withdrawing groups (EWGs) decreasing it.

Table 1: pKa Values of Selected Substituted Pyrazines

| Compound | Substituent | pKa |

| Pyrazine | -H | 0.65[1][2] |

| 2-Methylpyrazine | -CH₃ | 1.49 |

| 2,5-Dimethylpyrazine | 2,5-di-CH₃ | 2.1[3] |

| 2,3,5,6-Tetramethylpyrazine | 2,3,5,6-tetra-CH₃ | 2.8[3] |

| 2-Chloropyrazine | -Cl | -1.5 |

| 2-Aminopyrazine | -NH₂ | 2.8 |

| Pyrazine-2-carboxylic acid | -COOH | 0.8 |

| Amiloride | - | 8.67[4] |

Note: pKa values can vary depending on the measurement conditions. The values presented are representative.

Hammett Constants

Table 2: Hammett Constants (σp) for Common Substituents

| Substituent | σp |

| -NH₂ | -0.66 |

| -OH | -0.37 |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -COOH | 0.45 |

| -CN | 0.66 |

| -NO₂ | 0.78 |

Source: Data compiled from various sources on Hammett constants.[5] These values, derived from substituted benzoic acids, provide a general indication of the electronic effects of these substituents.

Reactivity of the Pyrazine Ring: A Dichotomy of Reactivity

The electron-deficient nature of the pyrazine ring dictates its characteristic reactivity, which is marked by a general resistance to electrophilic aromatic substitution and a pronounced susceptibility to nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

The electron-poor pyrazine ring is highly deactivated towards attack by electrophiles. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are generally unsuccessful or require harsh conditions and the presence of strong electron-donating groups on the ring.[6]

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to its inertness towards electrophiles, the pyrazine ring is highly activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present. The electron-withdrawing nitrogen atoms stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the substitution.

The reactivity of halopyrazines in SNAr reactions is a critical aspect of their utility in synthesis. The general order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, rather than the cleavage of the carbon-halogen bond.

The rate of SNAr on the pyrazine ring is also highly dependent on the nature of the nucleophile and the presence of other substituents on the ring.

Table 3: Relative Rate Constants for the Reaction of 2-Chloropyrazine with Various Amines

| Nucleophile | Relative Rate Constant (k_rel) |

| Piperidine | 1.00 |

| Morpholine | 0.35 |

| Aniline | ~0.01 |

Note: These are approximate relative rates compiled from qualitative descriptions of reactivity and are intended for comparative purposes. The reactivity generally follows the order of nucleophilicity of the amines.

Experimental Protocols

Synthesis of 2-Chloropyrazine

Reaction: Pyrazine + Cl₂ → 2-Chloropyrazine + HCl

Procedure:

-

Molten pyrazine is vaporized at approximately 280 °C in a stream of nitrogen gas.

-

A separate stream of chlorine gas mixed with nitrogen is preheated to around 295 °C.

-

The two vapor streams are mixed in a reaction tube heated to a temperature between 300 °C and 500 °C.

-

The reaction products are passed through a condenser to collect the crude product.

-

The crude product is then purified by distillation to yield 2-chloropyrazine.

This protocol is a generalized procedure based on historical synthetic methods.[7]

Nucleophilic Aromatic Substitution on 2,3-Dichloropyrazine with an Amine

Reaction: 2,3-Dichloropyrazine + R-NH₂ → 2-Amino-3-chloropyrazine + HCl

Procedure:

-

To a solution of 2,3-dichloropyrazine (1.0 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the desired amine (1.0-1.2 equivalents).

-

A base, such as triethylamine or potassium carbonate (1.5-2.0 equivalents), is added to the mixture to neutralize the HCl generated during the reaction.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to afford the desired 2-amino-3-chloropyrazine derivative.

Visualizing Pyrazine's Role: Signaling Pathways and Synthetic Workflows

JAK-STAT Signaling Pathway and the Role of Ruxolitinib

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. Ruxolitinib, a pyrazine-containing molecule, is a potent inhibitor of JAK1 and JAK2.[8][9][10][11][12]

JAK-STAT signaling and Ruxolitinib's inhibitory action.

Synthetic Workflow: Synthesis of Pyrazinamide

Pyrazinamide, a key anti-tuberculosis drug, can be synthesized from pyrazine-2-carbonitrile. The following diagram illustrates a typical synthetic workflow.

Synthesis of Pyrazinamide from Pyrazine-2-carbonitrile.

Logical Workflow: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for functionalizing the pyrazine ring. The logical workflow highlights the key steps and components of this reaction.

Logical workflow for a typical SNAr reaction.

Conclusion

The electron-deficient nature of the pyrazine ring is not a liability but a powerful asset in the hands of medicinal chemists. Its unique reactivity profile, characterized by a facile nucleophilic aromatic substitution, provides a versatile platform for the synthesis of a diverse range of bioactive molecules. A thorough understanding of the electronic properties and reactivity patterns of the pyrazine core, as outlined in this guide, is essential for the rational design and efficient synthesis of the next generation of pyrazine-based therapeutics. By leveraging the principles discussed herein, researchers can continue to unlock the full potential of this remarkable heterocyclic scaffold in the pursuit of novel and effective medicines.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Amiloride - Wikipedia [en.wikipedia.org]

- 5. Hammett Sigma Constants* [wiredchemist.com]

- 6. benchchem.com [benchchem.com]

- 7. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 8. PathWhiz [pathbank.org]

- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 11. hcp.jakafi.com [hcp.jakafi.com]

- 12. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

A Technical Guide to the Safe Handling of 2-(Bromomethyl)pyrazine for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards and essential safety precautions associated with 2-(Bromomethyl)pyrazine. The information is intended to support researchers, scientists, and professionals in the field of drug development in handling this compound safely in a laboratory setting. This guide includes a summary of hazard classifications, detailed safety protocols, and a representative experimental workflow.

Hazard Identification and Classification

This compound is a reactive chemical intermediate that requires careful handling due to its hazardous properties. The primary hazards associated with this compound are related to its corrosive and irritant nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 1B / Category 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Danger / Warning |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation | Danger / Warning |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |

Note: The classification may vary slightly between suppliers. Some sources classify it as causing severe skin burns and eye damage (Category 1B), while others classify it as causing skin and serious eye irritation (Category 2/2A). It is crucial to consult the specific Safety Data Sheet (SDS) for the product being used.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 60023-35-0 |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| Appearance | Solid |

| Boiling Point | 216.9 °C at 760 mmHg |

| Flash Point | 85.0 °C |

| Density | 1.642 g/cm³ |

Safety Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when working with this compound to minimize the risk of exposure and injury.

Table 3: Recommended Safety Precautions and PPE

| Precaution Category | Recommended Action |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |